molecular formula C11H13N3O3S2 B2683597 N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 1797224-51-1

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2683597
CAS RN: 1797224-51-1
M. Wt: 299.36
InChI Key: QGQKOUYHXOICQZ-UHFFFAOYSA-N
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Description

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide, also known as MTS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Novel heterocyclic compounds containing sulfonamido moieties have been synthesized for use as antibacterial agents, with several compounds showing high activity against bacterial strains (Azab, Youssef, & El-Bordany, 2013).
  • Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives demonstrated potent antitumor and antibacterial agents, with certain compounds exhibiting high activity against both Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).
  • Research on sulfonamide-derived compounds and their transition metal complexes showed that these compounds possess significant antibacterial and antifungal activities (Chohan, Shad, & Nasim, 2009).

Anticancer and Antitumor Applications

  • Synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors showed potential as antitumor agents, with compounds exhibiting nanomolar GI50 values against tumor cells (Gangjee et al., 2009).
  • A study on the synthesis and cytotoxicity of aminomethylselenopheno[3,2-b]thiophene sulfonamides highlighted their cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy (Arsenyan, Rubina, & Domracheva, 2016).

Environmental and Material Science Applications

  • Research into the synthesis and characterization of novel reactive dyes with simultaneous insect-repellent and anti-bacterial properties explored the use of sulfonamide derivatives for fabric treatments, indicating their utility beyond pharmaceuticals (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).

properties

IUPAC Name

N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S2/c1-9-7-12-8-14(11(9)15)5-4-13-19(16,17)10-3-2-6-18-10/h2-3,6-8,13H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQKOUYHXOICQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN(C1=O)CCNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

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